molecular formula C9H10N2 B074231 4-(Dimethylamino)benzonitrile CAS No. 1197-19-9

4-(Dimethylamino)benzonitrile

Cat. No.: B074231
CAS No.: 1197-19-9
M. Wt: 146.19 g/mol
InChI Key: JYMNQRQQBJIMCV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzonitrile is an organic compound with the molecular formula C₉H₁₀N₂. It is known for its unique photophysical properties, particularly its ability to exhibit dual fluorescence due to intramolecular charge transfer. This compound is extensively used in photophysical studies and has applications in various scientific fields.

Mechanism of Action

Target of Action

4-(Dimethylamino)benzonitrile (DMABN) is a compound that has been extensively used in photophysical studies . Its primary target is the excited-state potential energy curves for the amino group twist . This target plays a crucial role in the intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation .

Mode of Action

DMABN interacts with its targets through a process known as intramolecular charge transfer (ICT). Upon photo-excitation, there is a transfer of electron density from the dimethylamino group to the cyanophenyl moiety . This interaction leads to changes in the excited-state potential energy curves for the amino group twist .

Biochemical Pathways

The primary biochemical pathway affected by DMABN is the intramolecular charge transfer (ICT) pathway . The ICT process results in the appearance of dual fluorescence

Result of Action

The primary result of DMABN’s action is the appearance of dual fluorescence following the ICT process . This is a unique property that has made DMABN a valuable tool in photophysical studies .

Action Environment

The action, efficacy, and stability of DMABN can be influenced by various environmental factors. For instance, the presence of α- and ß-cyclodextrin (CD) has been shown to affect the steady state and time-resolved fluorescence and the triplet–triplet absorption of DMABN . Furthermore, the compound is reported to be very moisture sensitive , indicating that humidity could also impact its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzonitrile with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or other strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

4-(Dimethylamino)benzonitrile is widely used in scientific research due to its unique properties:

    Chemistry: It is used in photophysical studies to investigate intramolecular charge transfer and dual fluorescence.

    Biology: The compound is employed in studies related to fluorescence imaging and as a probe for studying biological systems.

    Industry: It is used in the synthesis of various organic compounds and materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzaldehyde
  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)benzyl alcohol
  • 4-(Methylamino)benzoic acid

Uniqueness

4-(Dimethylamino)benzonitrile is unique due to its ability to exhibit dual fluorescence, which is not commonly observed in similar compounds. This property makes it particularly valuable in photophysical studies and applications requiring precise fluorescence imaging and analysis.

Properties

IUPAC Name

4-(dimethylamino)benzonitrile
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InChI

InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
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InChI Key

JYMNQRQQBJIMCV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C#N
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Molecular Formula

C9H10N2
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DSSTOX Substance ID

DTXSID4073255
Record name Benzonitrile, 4-(dimethylamino)-
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Molecular Weight

146.19 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Cyano-N,N-dimethylaniline
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Vapor Pressure

0.02 [mmHg]
Record name 4-Cyano-N,N-dimethylaniline
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CAS No.

1197-19-9
Record name 4-(Dimethylamino)benzonitrile
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Record name 4-Cyano-N,N-dimethylaniline
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Record name 4-(Dimethylamino)benzonitrile
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Record name Benzonitrile, 4-(dimethylamino)-
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Record name 4-(dimethylamino)benzonitrile
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Record name 4-CYANO-N,N-DIMETHYLANILINE
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Synthesis routes and methods

Procedure details

A solution of 53 g of acrylonitrile and 1.0 g of copper(II) acetate in 100 g of o-xylene was heated to the boil (85° C.), after which a solution of 82 g of p-dimethylaminobenzaldoxime in 110 g of o-xylene was added dropwise by heating further. During the addition, the boiling point of the reaction mixture increased to 135° C. The mixture was stirred under reflux for a further 30 minutes and was then left to cool. The precipitated acrylamide was filtered off under suction, and the mother liquor was extracted by shaking with a little water. The organic phase was evaporated down and the residue was taken up in 400 ml of petroleum ether. After the mixture had been left to stand overnight at 0° C., 66 g (90%) of p-dimethylaminobenzonitrile were obtained in the form of yellow crystals of melting point 75°-76° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
110 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is dual fluorescence and why does DMABN exhibit it?

A1: Dual fluorescence refers to the emission of light from two different excited states of a molecule. DMABN exhibits dual fluorescence due to an intramolecular charge transfer (ICT) reaction that occurs in the excited state. [] The molecule can emit from both a locally excited state (LE) and a charge transfer state (ICT), leading to two distinct fluorescence bands.

Q2: What is the nature of the ICT state in DMABN?

A2: The exact nature of the ICT state is still debated, with two main models proposed: Twisted ICT (TICT) [, ] and Planar ICT (PICT) []. TICT suggests the dimethylamino group rotates to become perpendicular to the benzene ring, leading to a highly polar structure. PICT proposes that the ICT state remains planar but with significant charge separation. Experimental and computational studies provide evidence for both models depending on the solvent and environmental conditions.

Q3: How fast is the ICT reaction in DMABN?

A4: The ICT reaction in DMABN is extremely fast, occurring on a picosecond to femtosecond timescale. [, , , ] The exact rate depends on factors like solvent polarity, temperature, and the presence of substituents on the aromatic ring.

Q4: What experimental techniques are used to study the ICT dynamics of DMABN?

A4: Several techniques are employed to study DMABN's ICT dynamics, including:

  • Time-resolved fluorescence spectroscopy: Provides information about the kinetics of the LE and ICT states. [, ]
  • Femtosecond transient absorption spectroscopy: Offers insights into the evolution of excited states and intermediates involved in the ICT process. [, , ]
  • Femtosecond stimulated Raman spectroscopy (FSRS): Allows probing specific vibrational modes and their dynamics during the ICT reaction. [, ]
  • Time-resolved infrared spectroscopy (TRIR): Monitors changes in vibrational frequencies associated with different electronic states, providing structural information. [, ]

Q5: What is the molecular formula and weight of DMABN?

A5: The molecular formula of DMABN is C9H10N2, and its molecular weight is 146.19 g/mol.

Q6: Are there computational studies on DMABN and what information do they provide?

A7: Yes, computational chemistry plays a vital role in understanding DMABN. Methods like density functional theory (DFT), [, , , ] coupled cluster (CC), [, ] and multireference configuration interaction (MRCI) [] are employed. These calculations provide information about:

  • Excited state energies and potential energy surfaces: Helps understand the relative energies of the LE, ICT, and other relevant states. [, , ]
  • Optimized geometries of different electronic states: Provides structural information about the LE, CT, and intermediates. [, , ]
  • Vibrational frequencies: Aids in interpreting experimental vibrational spectra and understanding structural changes during the ICT process. [, , , ]
  • Nonadiabatic couplings: Helps understand the efficiency of internal conversion and other nonradiative processes. [, ]

Q7: What is the role of the πσ* state in DMABN's photochemistry?

A8: Recent studies suggest the presence of a low-lying πσ* state in DMABN that may play a role in its excited-state dynamics. [, , ] This state is thought to be involved in the formation of the TICT state and may also contribute to the non-radiative decay pathways.

Q8: How do structural modifications affect the photochemistry of DMABN?

A9: Modifications to the DMABN structure, such as changing the alkyl groups on the amine or introducing substituents on the benzene ring, can significantly impact its photochemistry. [, , , , , ] These modifications can:

  • Alter the energy gap between the LE and ICT states, affecting ICT efficiency. [, , , ]
  • Influence the rate constants for the forward and backward ICT reactions. []
  • Change the relative stability of the planar and twisted conformations. []
  • Introduce new excited states and decay pathways. []

Q9: Are there any rigid analogs of DMABN and how do they compare?

A10: Yes, rigid analogs like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have been synthesized to study the ICT reaction in a constrained environment. [, ] These analogs exhibit faster and more homogeneous ICT dynamics compared to DMABN, likely due to the restricted conformational flexibility. []

Q10: What are some potential applications of DMABN and its derivatives?

A10: DMABN's unique photophysical properties make it and its derivatives promising candidates for various applications, including:

  • Fluorescent probes: The sensitivity of its fluorescence to the surrounding environment makes DMABN useful as a molecular probe for studying microenvironments like micelles, polymers, and biological systems. []
  • Nonlinear optical materials: DMABN derivatives with large hyperpolarizabilities have potential applications in nonlinear optics. []
  • Photoinitiators: DMABN can act as a coinitiator in photopolymerization reactions under visible light. []

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